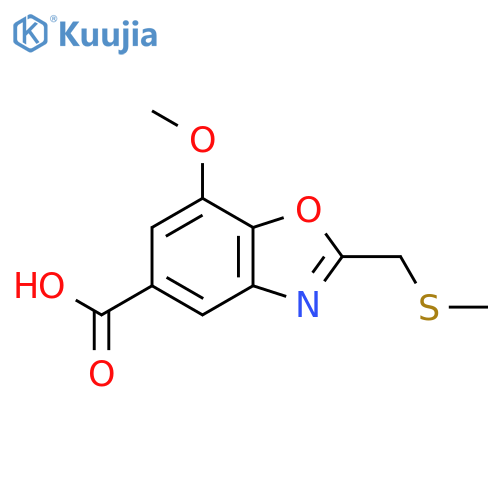

Cas no 2172516-29-7 (7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid)

2172516-29-7 structure

商品名:7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid

7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid

- 2172516-29-7

- EN300-1275743

- 7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid

-

- インチ: 1S/C11H11NO4S/c1-15-8-4-6(11(13)14)3-7-10(8)16-9(12-7)5-17-2/h3-4H,5H2,1-2H3,(H,13,14)

- InChIKey: WWYMJVMPCMZTLB-UHFFFAOYSA-N

- ほほえんだ: S(C)CC1=NC2C=C(C(=O)O)C=C(C=2O1)OC

計算された属性

- せいみつぶんしりょう: 253.04087901g/mol

- どういたいしつりょう: 253.04087901g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 97.9Ų

7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1275743-2.5g |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 2.5g |

$1931.0 | 2023-06-08 | ||

| Enamine | EN300-1275743-250mg |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1275743-0.25g |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 0.25g |

$906.0 | 2023-06-08 | ||

| Enamine | EN300-1275743-0.5g |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 0.5g |

$946.0 | 2023-06-08 | ||

| Enamine | EN300-1275743-100mg |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1275743-1000mg |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 1000mg |

$986.0 | 2023-10-01 | ||

| Enamine | EN300-1275743-2500mg |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 2500mg |

$1931.0 | 2023-10-01 | ||

| Enamine | EN300-1275743-10.0g |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 10g |

$4236.0 | 2023-06-08 | ||

| Enamine | EN300-1275743-50mg |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 50mg |

$827.0 | 2023-10-01 | ||

| Enamine | EN300-1275743-0.05g |

7-methoxy-2-[(methylsulfanyl)methyl]-1,3-benzoxazole-5-carboxylic acid |

2172516-29-7 | 0.05g |

$827.0 | 2023-06-08 |

7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

2172516-29-7 (7-methoxy-2-(methylsulfanyl)methyl-1,3-benzoxazole-5-carboxylic acid) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬